8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and nitro groups in the molecule makes it a valuable scaffold for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for redox reactions, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 8-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-8-bromoimidazo[1,2-a]pyridine
Uniqueness
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties, including antileishmanial and antitrypanosomal activities.
The compound has the following chemical structure:
- Molecular Formula : C₈H₅BrCl₂N₃O₂
- CAS Number : 2242816-49-3
Antileishmanial Activity
Recent studies have demonstrated that this compound exhibits significant activity against Leishmania species, particularly L. donovani and L. infantum. The compound was evaluated for its efficacy against different stages of the parasite:
Stage | EC50 (µM) | Reference Compounds |
---|---|---|
Promastigote | >100 | Miltefosine (0.4 µM) |
Axenic Amastigote | 5.0 | Fexinidazole (15.9 µM) |
Intracellular Amastigote | 3.7 | - |
The compound showed low cytotoxicity in HepG2 and THP1 cell lines (CC50 > 100 µM), indicating a favorable safety profile for further development as an antileishmanial agent .
Structure-Activity Relationships
The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, the introduction of halogen substituents at positions 6 and 8 enhances antileishmanial efficacy . The presence of a nitro group at position 3 is also crucial for maintaining biological activity.
Pharmacokinetic Properties
Pharmacokinetic evaluations indicated that the compound possesses favorable properties such as:
- Aqueous Solubility : Improved compared to earlier derivatives.
- Microsomal Stability : Half-life (T1/2) greater than 40 minutes.
- Gastrointestinal Permeability : High permeability observed in PAMPA models.
These characteristics suggest that this compound is a suitable candidate for in vivo studies .
Case Studies and Experimental Findings
In vitro experiments have established that the compound effectively inhibits the growth of Leishmania parasites at concentrations lower than those required for cytotoxic effects on mammalian cells. A study reported that out of several synthesized derivatives, this compound emerged as a lead candidate due to its balanced efficacy and safety profile .
Table of Biological Activity Results
Compound | CC50 HepG2 (µM) | CC50 THP1 (µM) | EC50 L. donovani Pro. (µM) | EC50 L. infantum Pro. (µM) | EC50 L. infantum Intra. Ama. (µM) |
---|---|---|---|---|---|
This compound | >100 | >100 | >3.1 | >3.5 | 3.7 |
Properties
Molecular Formula |
C8H4BrCl2N3O2 |
---|---|
Molecular Weight |
324.94 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrCl2N3O2/c9-5-1-4(11)3-13-7(5)12-6(2-10)8(13)14(15)16/h1,3H,2H2 |
InChI Key |
QDTIKOWZXOUYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1Cl)[N+](=O)[O-])CCl)Br |
Origin of Product |
United States |
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